Dgpga

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Dgpga” is a heterotrimeric G protein gamma subunit found in the filamentous fungus Aspergillus nidulans. It plays a crucial role in governing growth and development in this organism. The predicted this compound protein consists of 90 amino acids and shows 72% similarity with yeast Ste18p .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Dgpga involves genetic manipulation techniques. The gene encoding this compound is identified and isolated from the Aspergillus nidulans genome. This gene is then inserted into a suitable expression vector, which is introduced into a host organism, such as Escherichia coli, for protein expression. The expressed protein is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role. large-scale production can be achieved using bioreactors where genetically modified microorganisms are cultured under controlled conditions to express the protein. The protein is then harvested and purified for further use.

Análisis De Reacciones Químicas

Types of Reactions: Dgpga primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with other subunits of the heterotrimeric G protein complex, such as FadA (Galpha) and SfaD (Gbeta), to form a functional signaling unit .

Common Reagents and Conditions: The interactions of this compound with other proteins are facilitated by physiological conditions within the cell, such as appropriate pH, ionic strength, and the presence of cofactors like GTP.

Major Products Formed: The major product of the interaction involving this compound is the formation of the heterotrimeric G protein complex, which is essential for signal transduction in Aspergillus nidulans .

Aplicaciones Científicas De Investigación

Dgpga has several scientific research applications, particularly in the study of fungal biology and signal transduction pathways. It is used to understand the molecular mechanisms governing vegetative growth and asexual/sexual development in Aspergillus nidulans. Additionally, research on this compound can provide insights into similar signaling pathways in other organisms, including humans .

Mecanismo De Acción

Dgpga functions as part of the heterotrimeric G protein complex, which relays and propagates signals sensed by membrane-bound G protein-coupled receptors (GPCRs). Upon activation by agonists, GPCRs promote the exchange of GDP for GTP on the Galpha subunit, leading to the dissociation of the GTP-bound Galpha from the Gbeta-Ggamma dimer. Both GTP-Galpha and the Gbeta-Ggamma dimer can then modulate various effectors, leading to downstream signaling events .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Dgpga include other G protein gamma subunits found in different organisms, such as yeast Ste18p and mammalian Ggamma subunits.

Uniqueness: this compound is unique due to its specific role in Aspergillus nidulans. While it shares structural similarities with other G protein gamma subunits, its functional role in fungal growth and development distinguishes it from its counterparts in other organisms .

Propiedades

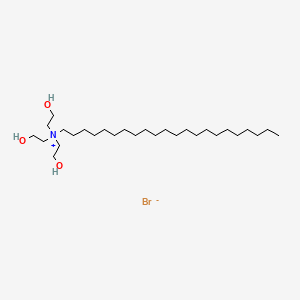

Número CAS |

84881-71-0 |

|---|---|

Fórmula molecular |

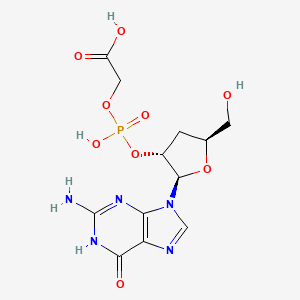

C12H16N5O9P |

Peso molecular |

405.26 g/mol |

Nombre IUPAC |

2-[[(2R,3R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxyacetic acid |

InChI |

InChI=1S/C12H16N5O9P/c13-12-15-9-8(10(21)16-12)14-4-17(9)11-6(1-5(2-18)25-11)26-27(22,23)24-3-7(19)20/h4-6,11,18H,1-3H2,(H,19,20)(H,22,23)(H3,13,15,16,21)/t5-,6+,11+/m0/s1 |

Clave InChI |

QLLHARZHRAKIKU-WGDKSQQYSA-N |

SMILES isomérico |

C1[C@H](O[C@H]([C@@H]1OP(=O)(O)OCC(=O)O)N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES canónico |

C1C(OC(C1OP(=O)(O)OCC(=O)O)N2C=NC3=C2N=C(NC3=O)N)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)

![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)

![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)